(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c22-18-5-7-19(8-6-18)28(25,26)20-9-11-23(13-20)21(24)16-3-1-15(2-4-16)17-10-12-27-14-17/h1-8,10,12,14,20H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDMHHRFXODWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 347.83 g/mol
- IUPAC Name : 3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. Its mechanism likely involves inhibition of bacterial enzyme activity, which is common among sulfonamide derivatives .
- Enzyme Inhibition : It has been reported to act as an inhibitor of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions such as Alzheimer's disease and urinary tract infections .
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth pathways .
Biological Activity Summary Table
Case Studies
-
Antibacterial Screening :
A study evaluated various derivatives of sulfonamides, including the compound , demonstrating efficacy against multiple bacterial strains. The compound showed significant activity against Salmonella typhi, indicating its potential for therapeutic applications in infectious diseases . -
Enzyme Inhibition Studies :
Research on enzyme inhibitory activity revealed that the compound effectively inhibited AChE, which is crucial for managing conditions like Alzheimer's disease. The binding interactions with bovine serum albumin (BSA) were also studied, highlighting its pharmacokinetic properties . -
Anticancer Evaluation :
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for developing new anticancer therapies. Further research is needed to elucidate the specific pathways involved .
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring, a sulfonyl group, and a thiophenic moiety, which contribute to its diverse reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability. The molecular formula is , with a molecular weight of 388.87 g/mol.
The biological activity of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can be attributed to its ability to interact with various biological targets. Key areas of interest include:
1. Anticancer Activity
- Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing sulfonamide functionalities have shown enhanced activity against various cancer cell lines, including hepatocellular carcinoma.
- Case studies have demonstrated that certain derivatives exhibit selectivity indices greater than standard chemotherapeutic agents like methotrexate, indicating their potential as effective anticancer agents .
2. Antimicrobial Properties
- The compound has shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests that it may be effective in treating infections caused by these pathogens.
- A comparative analysis of similar compounds indicates that the presence of the sulfonamide group is crucial for antimicrobial efficacy .
3. Enzyme Inhibition
- The sulfonyl group in this compound may interact with nucleophilic sites on enzymes, leading to reversible covalent bonds that modulate enzyme activity. This mechanism can be leveraged in drug design for conditions where enzyme inhibition is beneficial .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrrolidine ring.
- Introduction of the sulfonyl group.
- Coupling with the thiophenic moiety.
The compound's mechanism of action involves binding to specific receptors or enzymes, thereby influencing cellular signaling pathways and biological processes.
Case Studies
- Anti-Human Liver Cancer Evaluation
-
Antimicrobial Activity Assessment
- Research focused on evaluating the antibacterial properties of various sulfonamide derivatives found that those with similar structures to this compound displayed promising results against multiple bacterial strains .
Comparative Analysis Table
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| (3-(4-chlorophenyl)sulfonyl)pyrrolidin-1-yl | Pyrrolidine ring with sulfonamide | Potential anticancer activity |
| 4-(thiophen-3-yl)phenol | Thiophene and phenol groups | Exhibits antibacterial properties |
| Methyl 4-sulfonamidobenzoate | Sulfonamide and ester groups | Known for anti-inflammatory effects |
Preparation Methods
Friedel-Crafts Acylation of Thiophene
Thiophene-3-boronic acid (1.2 equiv) reacts with benzoyl chloride in the presence of AlCl₃ (1.5 equiv) in anhydrous dichloromethane at 0°C to room temperature. The reaction proceeds via electrophilic aromatic substitution, yielding 4-(thiophen-3-yl)benzophenone. Subsequent treatment with oxalyl chloride (2.0 equiv) and catalytic DMF converts the ketone to the corresponding acid chloride.
Key Data:
- Yield: 68% (benzophenone intermediate)
- Reaction Time: 12 h (acylation), 3 h (chlorination)
- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 8.02 (d, 2H, J=8.4 Hz), 7.65 (d, 2H, J=8.4 Hz), 7.45 (dd, 1H, J=3.0, 5.0 Hz), 7.32–7.28 (m, 2H).
Synthesis of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine
Pyrrolidine Ring Formation
A modified Gabriel synthesis is employed:
- Cyclization of 1,4-diaminobutane : Reaction with ethyl bromoacetate (2.0 equiv) in refluxing ethanol forms pyrrolidine-3-carboxylate.
- Sulfonation : Treatment with 4-chlorobenzenesulfonyl chloride (1.5 equiv) in pyridine at 0°C introduces the sulfonyl group at the 3-position.
Optimization Note:
- Use of DMAP (0.1 equiv) increases sulfonation efficiency (yield: 82% vs. 65% without catalyst).
- Stereochemical control at C3 is achieved via chiral resolution using (+)-diethyl tartrate.
Characterization:
Coupling of Subunits via Nucleophilic Acyl Substitution
Amide Bond Formation
The acid chloride (1.0 equiv) reacts with 3-((4-chlorophenyl)sulfonyl)pyrrolidine (1.2 equiv) in anhydrous THF using Et₃N (3.0 equiv) as base. The reaction is monitored via TLC (hexane:EtOAc = 3:1) and quenched with ice-water.
Reaction Conditions:
- Temperature: 0°C → RT
- Yield: 74%
- Purity (HPLC): 98.2% (C18 column, MeCN:H₂O = 70:30)
Alternative Synthetic Routes and Comparative Analysis
Suzuki-Miyaura Cross-Coupling
An alternative route employs 4-bromophenyl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone and thiophene-3-boronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) with K₂CO₃ (2.0 equiv). While this method avoids Friedel-Crafts limitations, regioselectivity issues reduce yield (58%).
One-Pot Sulfonation-Amidation
A tandem protocol sulfonates pyrrolidine in situ using ClSO₃H (1.1 equiv) followed by direct coupling with 4-(thiophen-3-yl)benzoyl chloride. This method shortens synthesis time but requires rigorous temperature control (–10°C during sulfonation).
Analytical and Spectroscopic Validation
X-ray Crystallography
Single crystals obtained via vapor diffusion (EtOH/H₂O) confirm molecular geometry. Key metrics:
Mass Spectrometry
HRMS (ESI+) m/z: [M+H]⁺ calcd for C₂₁H₁₇ClNO₃S₂ 454.0432, found 454.0429.
Industrial-Scale Considerations
Cost-Effective Sulfonation
Bulk synthesis replaces pyridine with NaHCO₃ (2.5 equiv) in H₂O/EtOAc biphasic system, reducing solvent costs by 40% while maintaining yield (78%).
Green Chemistry Metrics
- Process Mass Intensity (PMI): 32 (traditional) vs. 18 (biphasic system)
- E-Factor: 6.7 → 3.9 post-optimization
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, and how can reaction completion be monitored?
- Methodology :
- Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a 4-chlorophenylsulfonyl chloride derivative may react with a pyrrolidine intermediate, followed by ketone formation with a thiophene-substituted benzoyl chloride.
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with ethyl acetate/hexane as the mobile phase. Post-reaction, the product is isolated via ethyl acetate extraction and purified by recrystallization or column chromatography .
- Critical Parameters : Reaction temperature (often 0–50°C), solvent polarity, and stoichiometric ratios of reactants must be optimized to avoid side products like over-sulfonated derivatives .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH), sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and thiophene moiety (δ 6.8–7.2 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm (S=O stretching) and ~1680 cm (C=O ketone) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches the theoretical value (e.g., CHClNOS; calculated ~466.5 g/mol) .
Q. How does the sulfonyl group influence the compound’s solubility and reactivity?
- Methodology :
- Solubility : The 4-chlorophenylsulfonyl group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for dissolution. Solubility can be quantified via shake-flask experiments at varying pH levels .
- Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the pyrrolidine nitrogen, making it prone to nucleophilic attacks in further derivatization .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Optimization : Compare results from enzyme-linked assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity). Adjust parameters like ATP concentration (10–100 µM) or cell line selection (e.g., HEK293 vs. HeLa) to identify assay-specific interference .
- Metabolic Stability : Use liver microsomal assays to rule out rapid degradation in cell-based systems. For example, a half-life <30 minutes in microsomes suggests poor bioavailability, explaining discrepancies in in vivo vs. in vitro activity .
Q. How can computational modeling predict the compound’s binding affinity for neurodegenerative disease targets?
- Methodology :
- Docking Studies : Employ Schrödinger Maestro or AutoDock Vina to model interactions with tau protein (PDB ID: 5O3T) or acetylcholinesterase (PDB ID: 4EY7). Key residues (e.g., Asp74 in acetylcholinesterase) may form hydrogen bonds with the sulfonyl group .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational instability .
Q. What crystallographic challenges arise in determining the compound’s 3D structure?
- Methodology :
- Crystal Growth : Use slow evaporation in acetonitrile/water (7:3 v/v) at 4°C. Poor crystal formation may require seeding or additives like triethylamine .
- X-ray Diffraction : Resolve ambiguities in sulfonyl-thiophene dihedral angles via high-resolution data (≤0.8 Å). Compare with similar structures (e.g., CSD entry BAPLON01) to validate torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
